molecular formula C21H19N5O3S B14966075 N-(4-ethoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

N-(4-ethoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

Cat. No.: B14966075
M. Wt: 421.5 g/mol
InChI Key: HCRLQXPIYZEFIE-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrazolopyrimidine core, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the ethoxyphenyl group and the acetamide moiety. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted analogs of the original compound.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE
  • N-(4-CHLOROPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-2-({4-OXO-5-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}SULFANYL)ACETAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H19N5O3S/c1-2-29-16-10-8-14(9-11-16)23-18(27)13-30-21-24-19-17(12-22-25-19)20(28)26(21)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,22,25)(H,23,27)

InChI Key

HCRLQXPIYZEFIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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